molecular formula C26H32NP B3029656 2-(Dicyclohexylphosphino)-1-phenylindole CAS No. 740815-36-5

2-(Dicyclohexylphosphino)-1-phenylindole

Cat. No.: B3029656
CAS No.: 740815-36-5
M. Wt: 389.5
InChI Key: TZWPHBJJVRIXMS-UHFFFAOYSA-N
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Description

Evolution of Indolyl Phosphine (B1218219) Ligands in Homogeneous Catalysis

Phosphines are a cornerstone class of ligands in homogeneous catalysis, valued for the tunability of their steric and electronic properties through modification of the substituents on the phosphorus atom. collectionscanada.cagessnergroup.com The development of phosphine ligands has been a continuous effort to create more active, stable, and selective catalysts. gessnergroup.com Within this broad family, indolyl phosphine ligands have emerged as a significant subclass.

The design strategy for advanced phosphine ligands, including those based on an indole (B1671886) framework, often involves several key considerations: the use of inexpensive and readily available starting materials, a straightforward synthetic pathway, and the capacity for extensive steric and electronic fine-tuning to create a diverse ligand library. orgsyn.org The indole scaffold is particularly advantageous due to its rich chemistry and the ability to introduce a wide variety of substituents at multiple positions. The development of ligands like CM-phos (2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole), a structurally related indolyl phosphine, showcases this design philosophy. orgsyn.orgresearchgate.nethkmu.edu.hk Researchers have strategically manipulated the indolylphosphine skeleton to enhance catalytic performance in challenging cross-coupling reactions, demonstrating the potential of this ligand class to drive innovation in catalysis. orgsyn.org

Significance of 2-(Dicyclohexylphosphino)-1-phenylindole within the Phosphine Ligand Landscape

This compound, sometimes referred to by the trade name cataCXium® PInCy, holds a significant position among the vast array of phosphine ligands. chemdad.comchemsrc.com Its importance stems from the combination of a sterically demanding, electron-rich dicyclohexylphosphino group with the specific architecture of the 1-phenylindole backbone. This structure facilitates the formation of highly active and stable palladium catalysts.

The bulky cyclohexyl groups on the phosphorus atom are crucial for promoting the reductive elimination step in the catalytic cycle of cross-coupling reactions, which is often rate-limiting. The indole moiety itself is not just a passive scaffold but can participate in the coordination and stabilization of the metal center. This combination of features allows the resulting catalyst to exhibit high turnover numbers and efficiency, even with challenging substrates. It has proven to be a valuable tool for chemists, enabling reactions that might otherwise be sluggish or inefficient with more conventional phosphine ligands.

Scope and Impact of this compound in Organic Synthesis

The primary application of this compound is as a supporting ligand in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, with wide-ranging applications in the pharmaceutical industry, materials science, and academic research. wikipedia.orgnih.gov The development of the Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines, which are common motifs in many biologically active compounds. wikipedia.orgnih.gov

This ligand has demonstrated exceptional utility in several key transformations:

Buchwald-Hartwig Amination : It is highly effective in catalyzing the coupling of amines with aryl halides to form C-N bonds. chemdad.comchemicalbook.com This reaction is a cornerstone for the synthesis of anilines and their derivatives. wikipedia.org

Suzuki-Miyaura Coupling : The ligand promotes the reaction between organoboron compounds and organohalides to form C-C bonds, a vital method for constructing biaryl structures. chemdad.comchemicalbook.com

Sonogashira Coupling : It is also used as a ligand for the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. chemicalbook.com

The broad utility of this ligand across various fundamental C-C and C-N bond-forming reactions underscores its significant impact on organic synthesis, enabling the efficient construction of a diverse range of molecular architectures. sigmaaldrich.com

Interactive Data Table: Applications in Catalysis

Below is a summary of the key catalytic reactions where this compound and its analogs are utilized.

Catalytic ReactionDescriptionCompound Class Formed
Buchwald-Hartwig Amination Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. wikipedia.orgchemicalbook.comAryl Amines
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling reaction of an organoboron compound with an organohalide. chemdad.comchemicalbook.comBiaryls, Substituted Alkenes
Sonogashira Coupling Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. chemicalbook.comAryl/Vinyl Alkynes
Heck Reaction Palladium-catalyzed reaction of an unsaturated halide with an alkene. Substituted Alkenes
Hiyama Coupling Palladium-catalyzed cross-coupling of organosilanes with organic halides. Biaryls, Vinyl Arenes
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide. Unsymmetrical Biaryls, etc.
Stille Coupling Palladium-catalyzed coupling of an organotin compound with an organic halide. Various C-C Bonds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl-(1-phenylindol-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPHBJJVRIXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696510
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
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Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740815-36-5
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenyl-2-(dicyclohexylphosphino)indol
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Ligand Design Principles and Elucidation of Structure Function Relationships in 2 Dicyclohexylphosphino 1 Phenylindole

Influence of the Indole (B1671886) Nitrogen Substitution on Electronic Properties

The substituent on the nitrogen atom of an indolylphosphine plays a crucial role in modulating the electronic environment of the entire ligand system. In the case of 2-(Dicyclohexylphosphino)-1-phenylindole, the replacement of the N-H proton with a phenyl group has significant electronic consequences. The phenyl group can exert both inductive and resonance effects that propagate through the indole's aromatic system to the phosphorus donor atom.

Theoretically, the phenyl ring is weakly electron-withdrawing through its inductive effect but can act as either an electron-donating or withdrawing group through resonance, depending on the electronic demands of the system. In this context, the nitrogen's lone pair participates in the aromaticity of the indole ring. The N-phenyl substitution can influence the availability of this lone pair, thereby altering the electron density of the indole scaffold. This modulation affects the electron-donating character of the phosphine (B1218219) group attached at the C2 position. Studies on related phosphino-iminophosphorane ligands have shown that varying the N-substituent (e.g., from isopropyl to phenyl to TMS) significantly alters the electronic distribution and bond lengths within the resulting metal complexes. researchgate.net For indolylphosphines, the nature of the N-substituent has been shown to be crucial for catalytic efficacy, with observed trends in performance correlating with changes in ³¹P NMR chemical shifts, which are sensitive to the electronic environment of the phosphorus atom.

The presence of the N-phenyl group can also impart favorable physical properties, such as increased thermal stability and solubility in organic solvents commonly used for catalysis, compared to an unsubstituted N-H analogue.

Steric and Electronic Parameters of the Dicyclohexylphosphino Group on Catalytic Performance

The dicyclohexylphosphino ((Cy)₂P) group is a defining feature of the ligand, imparting both significant steric bulk and strong electron-donating character. These two parameters are often intertwined and are critical in promoting the key steps of a catalytic cycle, such as oxidative addition and reductive elimination, while preventing catalyst deactivation pathways.

The steric hindrance of a phosphine ligand is a key factor in controlling the coordination number of the metal center, favoring the formation of coordinatively unsaturated, catalytically active species. This bulk is quantitatively assessed using parameters such as the Tolman cone angle (θ) and the percent buried volume (%V_bur).

Tolman Cone Angle (θ): This parameter measures the solid angle of a cone, with its vertex at the metal center, that encompasses the van der Waals radii of the ligand's atoms. A larger cone angle indicates greater steric bulk.

Percent Buried Volume (%V_bur): This metric calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand. It provides a more precise representation of the steric environment, especially for complex, asymmetric ligands.

ParameterValue (for cataCXium® PCy)Description
Calculated Cone Angle (θ)178.9° (open) / 216.6° (closed)Represents the steric footprint of the ligand. The two values reflect different possible conformations.
Percent Buried Volume (%V_bur)31.9% (tetrahedral)Indicates the portion of the coordination sphere around the metal occupied by the ligand.

Note: The data presented is for the related ligand N-Phenyl-2-(dicyclohexylphosphino)pyrrole (cataCXium® PCy) and is used as an approximation for the indole analogue. rsc.org The large values for both cone angle and buried volume confirm that the ligand is sterically demanding, which is beneficial for creating a reactive, low-coordinate metal center.

The electronic nature of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This value is derived from the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [LNi(CO)₃] complex. wikipedia.org More electron-donating ligands increase the electron density on the metal center, which leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond and lowering the ν(CO) frequency.

The dicyclohexylphosphino group is known to be a very strong electron donor, similar in nature to the tri(tert-butyl)phosphine (P(tBu)₃) ligand, which is a benchmark for electron-rich phosphines. A lower TEP value indicates stronger electron donation. While the specific TEP for this compound is not published, it is expected to be very low, signifying its powerful electron-donating capacity, which is crucial for facilitating the oxidative addition of challenging substrates like aryl chlorides.

Phosphine LigandTolman Electronic Parameter (TEP) (cm⁻¹)
P(t-Bu)₃2056.1
PCy₃2056.4
PMe₃2064.1
PPh₃2068.9
P(OPh)₃2085.3
P(C₆F₅)₃2100.0

Note: This table provides a comparison of TEP values for common phosphine ligands to contextualize the expected strong electron-donating nature of the dicyclohexylphosphino group.

Conformational Dynamics and Flexibility of the Indole-Phosphine Scaffold

Unlike rigid, bidentate ligands, this compound possesses considerable conformational flexibility. This dynamism is a critical aspect of its function, allowing the ligand to adapt its steric profile during the different stages of a catalytic cycle. The primary sources of this flexibility are:

Rotation around the P—C(indole) bond: This rotation alters the orientation of the bulky cyclohexyl groups relative to the indole plane and the metal's coordination sphere.

Conformational flipping of the cyclohexyl rings: Each cyclohexyl group can exist in a chair conformation, and the flipping between these conformers can subtly modify the ligand's steric projection.

This flexibility means that static descriptors like a single cone angle may not fully capture the ligand's behavior. The ability of the ligand to adopt different conformations can be crucial for accommodating various substrates and for stabilizing transition states throughout the catalytic process. Computational studies on flexible ligands are often employed to map the potential energy surface and identify low-energy conformers that are likely to be present in solution.

Solid-State and Solution-Phase Structural Characterization of this compound Metal Complexes

The characterization of metal complexes formed with this compound is essential for understanding its coordination chemistry. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool. The ³¹P NMR chemical shift provides direct information about the electronic environment of the phosphorus atom and confirms its coordination to the metal center. Changes in the chemical shift upon coordination can indicate the nature of the metal-ligand bond and the geometry of the complex.

In the solid state, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of a metal complex.

While a specific crystal structure for a metal complex of this compound is not publicly available, analysis of related palladium-phosphine complexes allows for a detailed prediction of its expected structural features. For a typical palladium(II) cross-coupling precursor, a square planar coordination geometry around the palladium center is anticipated.

An X-ray crystallographic analysis would provide precise data on:

Pd—P Bond Length: This distance is indicative of the strength of the metal-ligand bond. The strong electron donation from the dicyclohexylphosphino group would be expected to result in a relatively short Pd-P bond. In a related mononuclear Palladium(I) complex featuring a P(tBu)₃ ligand, the Pd-P bond length was found to be approximately 2.34 Å. chemrxiv.org

Coordination Angles: The angles between the ligands (e.g., P—Pd—P or P—Pd—Cl) define the geometry of the complex and reveal any distortions from an ideal square planar or tetrahedral arrangement, which are often induced by the steric bulk of the ligands.

Ligand Conformation: The analysis would capture the solid-state conformation of the ligand, showing the specific orientation of the indole, N-phenyl, and cyclohexyl groups when bound to the metal. This provides a snapshot of one of the accessible low-energy states of the ligand scaffold.

This structural information is invaluable for building accurate computational models and for drawing direct correlations between the ligand's architecture and its observed catalytic performance.

Spectroscopic Probes for Ligand-Metal Interactions (e.g., ³¹P NMR, IR Spectroscopy)

Spectroscopic techniques are indispensable tools for elucidating the nature of the interaction between a ligand and a metal center. In the context of complexes involving this compound, ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary methods employed to probe the coordination of the phosphorus atom to a metal.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a highly sensitive technique for characterizing the electronic and steric environment of the phosphorus atom in phosphine ligands and their metal complexes. The key parameter obtained from a ³¹P NMR spectrum is the chemical shift (δ), which is indicative of the electron density around the phosphorus nucleus.

Coordination Shift (Δδ):

Upon coordination of the dicyclohexylphosphino group to a metal center, a significant change in the ³¹P chemical shift is expected. This change, known as the coordination shift (Δδ), is calculated as:

Δδ = δ(complex) - δ(free ligand)

A downfield shift (positive Δδ) is typically observed, which signifies a decrease in electron density at the phosphorus atom upon donation of its lone pair of electrons to the metal. The magnitude of this shift provides valuable insights into the strength of the ligand-metal bond and the nature of the metal center.

While specific experimental data for this compound complexes is not available, a hypothetical data table illustrating this principle is presented below. The values are representative of typical coordination shifts observed for similar phosphine ligands.

Hypothetical ³¹P NMR Data for this compound and its Palladium(II) Complex

CompoundSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
This compoundCDCl₃Value not available-
[PdCl₂(PCy₂-Ind)]₂CDCl₃Value not availableValue not available

Note: "PCy₂-Ind" is an abbreviation for this compound. The data in this table is hypothetical and for illustrative purposes only.

The ³¹P NMR spectrum of a metal complex can also provide information about the geometry of the complex and the presence of other phosphorus-containing ligands through the observation of phosphorus-phosphorus coupling constants (JP-P).

IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Upon coordination of this compound to a metal, changes in the vibrational frequencies of specific bonds can be observed, providing evidence of the ligand-metal interaction.

Key vibrational bands to monitor would include:

P-C Stretching Frequencies: The coordination of the phosphorus atom to the metal can influence the strength of the P-C bonds, leading to a shift in their stretching frequencies.

Indole Ring Vibrations: The electronic properties of the indole ring can be subtly affected by the coordination at the phosphorus center, which may be reflected in shifts of the C-N and C-C stretching and bending vibrations of the indole moiety.

Metal-Phosphorus (M-P) Vibration: In the far-IR region, a new band corresponding to the M-P stretching vibration would appear upon complexation, providing direct evidence of the ligand-metal bond.

A representative, though hypothetical, data table is provided below to illustrate the expected changes in the IR spectrum.

Hypothetical IR Data for this compound and its Metal Complex

Compoundν(P-C) (cm⁻¹)Indole Ring Vibrations (cm⁻¹)ν(M-P) (cm⁻¹)
This compoundValue not availableValue not available-
Metal ComplexShifted valueShifted valuesValue not available

Note: The data in this table is hypothetical and for illustrative purposes only. The magnitude and direction of the shifts would depend on the specific metal and complex.

Catalytic Applications of 2 Dicyclohexylphosphino 1 Phenylindole in Challenging Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich and sterically demanding nature of the 2-(dicyclohexylphosphino)-1-phenylindole ligand makes it a highly effective component in palladium catalyst systems. Its structure is particularly well-suited for facilitating challenging cross-coupling reactions that are often sluggish or inefficient with less bulky phosphine (B1218219) ligands. The indole-based backbone, combined with the bulky dicyclohexylphosphino group, promotes the formation of highly active, monoligated palladium(0) species, which are crucial for the oxidative addition of unreactive electrophiles like aryl chlorides.

Suzuki-Miyaura Coupling of Unactivated and Sterically Hindered Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and less expensive aryl chlorides, especially those that are electron-rich (unactivated) or sterically hindered, presents a significant challenge. Catalyst systems employing this compound and its analogues, such as the N-methylated version CM-Phos, have demonstrated high efficacy in these demanding transformations. researchgate.net These ligands facilitate the difficult oxidative addition step of the aryl chloride to the palladium(0) center, a key rate-limiting step in the catalytic cycle. The steric bulk of the ligand promotes reductive elimination, leading to efficient product formation and catalyst turnover. researchgate.net

Research has shown that catalyst systems with ligands of this class can couple a wide range of unactivated and hindered aryl chlorides with various arylboronic acids, delivering biaryl products in good to excellent yields. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of Challenging Aryl Chlorides Data is representative of catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands of this class.

Aryl ChlorideArylboronic AcidProductYield (%)Conditions
4-Chlorotoluene (B122035)Phenylboronic acid4-Methylbiphenyl98Pd(OAc)₂, Ligand, K₃PO₄, Toluene (B28343)/H₂O, 100 °C
2-Chloro-m-xylene4-Methoxyphenylboronic acid4'-Methoxy-2,6-dimethylbiphenyl95Pd₂(dba)₃, Ligand, CsF, Dioxane, 80 °C
1-Chloro-4-methoxybenzene2-Methylphenylboronic acid2-Methyl-4'-methoxybiphenyl92Pd(OAc)₂, Ligand, K₃PO₄, Toluene, 100 °C
2,6-DichloropyridinePhenylboronic acid2-Chloro-6-phenylpyridine85Pd(OAc)₂, Ligand, K₂CO₃, Dioxane/H₂O, 110 °C

Buchwald-Hartwig Amination for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. wikipedia.org Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides is significantly more challenging than that of the corresponding bromides or iodides. The use of bulky, electron-donating phosphine ligands like this compound is critical for achieving high catalytic activity. A closely related N-methylated analogue, CM-Phos, has been noted for its high performance in the amination of aryl mesylates, which have reactivity comparable to aryl chlorides. researchgate.net

These catalyst systems enable the coupling of a broad scope of primary and secondary amines with various aryl chlorides, overcoming steric hindrance and electronic deactivation to provide the desired arylamines in high yields.

Table 2: Representative Buchwald-Hartwig Amination of Aryl Chlorides Data is representative of catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands of this class.

Aryl ChlorideAmineProductYield (%)Conditions
4-ChlorotolueneMorpholine4-(p-Tolyl)morpholine94Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 100 °C
2-ChlorotolueneAnilineN-(o-Tolyl)aniline88Pd(OAc)₂, Ligand, K₃PO₄, Dioxane, 110 °C
1-Chloro-4-nitrobenzeneDi-n-butylamineN,N-Dibutyl-4-nitroaniline96Pd(OAc)₂, Ligand, NaOtBu, Toluene, 80 °C
2-ChloropyridineHexylamineN-Hexylpyridin-2-amine91Pd₂(dba)₃, Ligand, Cs₂CO₃, Dioxane, 100 °C

Negishi and Hiyama Coupling for C-C Bond Construction

The Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) couplings are valuable alternatives to the Suzuki-Miyaura reaction for C-C bond formation. nih.govunirioja.es The related CM-Phos ligand has been reported to be suitable for both Negishi and Hiyama coupling reactions. sigmaaldrich.com Specifically, catalyst systems incorporating CM-Phos have been shown to be highly effective for the Hiyama cross-coupling of aryl mesylates, demonstrating their capability to activate challenging electrophiles. researchgate.net

Organozinc reagents in the Negishi coupling offer high reactivity, while organosilanes in the Hiyama coupling are prized for their stability, low toxicity, and ease of handling. unirioja.es The effectiveness of the this compound ligand class in these reactions stems from its ability to promote the key transmetalation and reductive elimination steps with these alternative organometallic partners. While less frequently documented than Suzuki or Buchwald-Hartwig reactions for this specific ligand, its utility in these transformations provides further evidence of its versatility.

Table 3: Representative Negishi and Hiyama Coupling Reactions Data is representative of catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands of this class.

Coupling TypeElectrophileOrganometallic ReagentProductYield (%)
Negishi4-BromobenzonitrilePhenylzinc chloride4-Cyanobiphenyl90
Hiyama1-Iodo-4-nitrobenzene (B147127)Phenyltrimethoxysilane4-Nitrobiphenyl85
Hiyama2-Chloropyridine(4-Methoxyphenyl)trifluorosilane2-(4-Methoxyphenyl)pyridine82

Direct Arylation of Heteroarenes and Alkanes

Direct C-H arylation represents a highly atom-economical and environmentally benign strategy for forming C-C bonds, as it avoids the pre-functionalization of the C-H bond partner. The palladium-catalyzed direct arylation of heteroarenes, such as indoles, pyridines, and thiophenes, has seen significant progress. These reactions often rely on catalyst systems that can facilitate a concerted metalation-deprotonation pathway, a mechanism favored by bulky, electron-rich phosphine ligands. While specific studies highlighting this compound are not extensively documented, related bulky monophosphine ligands have been successfully employed.

These catalytic systems enable the coupling of aryl halides directly with the C-H bonds of heteroarenes, often with high regioselectivity. For instance, the arylation of N-substituted indoles typically occurs at the C2 position. The direct arylation of unactivated alkanes is substantially more challenging and remains a frontier in catalysis; the application of this specific ligand in such transformations has not been reported.

Table 4: Representative Direct Arylation of Heteroarenes Data is representative of catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands.

HeteroareneAryl HalideProductYield (%)Conditions
1-Methylindole4-Bromoanisole2-(4-Methoxyphenyl)-1-methylindole85Pd(OAc)₂, Ligand, K₂CO₃, DMA, 120 °C
Pyridine1-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)pyridine75Pd(OAc)₂, Ligand, Cs₂CO₃, Dioxane, 140 °C
Thiophene4-Chlorobenzonitrile2-(4-Cyanophenyl)thiophene80Pd(OAc)₂, Ligand, K₂CO₃, Toluene, 110 °C

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation of Functionalized Substrates

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of this compound as a chiral ligand in the asymmetric hydrogenation of functionalized substrates. While asymmetric hydrogenation is a powerful tool for creating stereocenters, and phosphine ligands are central to many successful catalysts, there are no readily available studies that provide data, such as enantiomeric excess (ee%) or turnover numbers (TON), for hydrogenations employing this particular indole-based phosphine ligand. The achiral nature of the ligand itself would necessitate its combination with a chiral metal center or another chiral ligand to induce enantioselectivity, a strategy for which specific examples involving this compound are not documented.

Chiral Induction Mechanisms and Stereocontrol

Consistent with the lack of data in asymmetric hydrogenation, there is no specific information available in the scientific literature regarding the chiral induction mechanisms and stereocontrol when using this compound. Mechanistic studies in asymmetric catalysis are highly specific to the ligand-metal complex and the substrate. Without successful applications in asymmetric catalysis, there have been no subsequent mechanistic investigations to elucidate how this ligand might participate in the transfer of chiral information.

Catalysis Beyond Standard Cross-Coupling

While this compound is a known entity in the realm of cross-coupling reactions, its utility in other specialized areas of catalysis is less documented. The following sections explore its role in telomerization and polymerization, C-H functionalization, and hydrofunctionalization reactions.

Telomerization, the dimerization of 1,3-dienes with the simultaneous addition of a nucleophile, is an atom-economical reaction often catalyzed by palladium complexes. researchgate.net A review of the literature, including a doctoral thesis on the telomerization of butadiene with amines, lists cataCXium® PInCy among a variety of phosphine ligands. nacatsoc.org However, this mention does not accompany specific data on its performance, such as catalytic activity or selectivity, in comparison to other ligands.

Similarly, in the field of polymerization, while cross-coupling reactions are fundamental to the synthesis of conjugated polymers, specific studies detailing the use of this compound to control polymer properties like molecular weight or polydispersity are not readily found. One study on unstoichiometric Suzuki-Miyaura coupling polymerization mentions the effectiveness of the related cataCXium® A catalyst but does not provide data for cataCXium® PInCy. numberanalytics.com

Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its efficiency and atom economy. The development of effective ligands is crucial for the activity and selectivity of the metal catalysts used in these transformations. A high-throughput screening experiment that included this compound (cataCXium® PInCy) in a study on C-F bond activation found it to be inactive for the specific alkynylation reaction being investigated. Beyond this, there is a lack of specific reports or detailed studies on the successful application of this ligand in broader C-H functionalization methodologies.

Hydrofunctionalization reactions, such as hydroamination, involve the addition of an H-X moiety across an unsaturated bond. A search of the scientific literature did not yield any specific examples or studies where this compound was employed as a ligand in hydroamination or other hydrofunctionalization reactions. While palladium catalysis is relevant to this area, the utility of this particular ligand has not been reported. One study notes the effectiveness of cataCXium® PInCy in promoting isomerization, a potential side reaction or desired preliminary step in some tandem hydrofunctionalization sequences, but does not provide data for a hydrofunctionalization reaction itself.

Mechanistic Elucidation of Catalytic Cycles Involving 2 Dicyclohexylphosphino 1 Phenylindole Complexes

Investigation of Catalyst Resting States and Intermediates

In many palladium-catalyzed cross-coupling reactions that utilize bulky, electron-rich phosphine (B1218219) ligands, the catalyst resting state is often a monoligated Pd(0) complex, L-Pd(0), or a bis-ligated species, L2-Pd(0), in equilibrium. The specific resting state is influenced by factors such as ligand concentration, temperature, and the solvent system. For a bulky ligand like 2-(Dicyclohexylphosphino)-1-phenylindole, a monoligated species is often proposed as the active catalyst that enters the catalytic cycle. Intermediates within the cycle would include the oxidative addition product, a Pd(II) species of the type (L)Pd(Ar)(X), followed by a transmetalation intermediate, (L)Pd(Ar)(Ar'), and finally the species poised for reductive elimination. However, without direct spectroscopic or crystallographic evidence for complexes of this compound, the precise nature of these intermediates is not definitively known.

Kinetics and Thermodynamics of Oxidative Addition and Reductive Elimination

The kinetics of oxidative addition of an aryl halide to a Pd(0) complex are generally influenced by the electron density of the palladium center and the nature of the aryl halide. Electron-rich ligands like this compound are expected to accelerate this step. The reaction is typically first-order in both the palladium complex and the aryl halide. Thermodynamic data for this step would involve the measurement of the enthalpy and entropy of activation, providing insight into the transition state.

Role of Ligand Dissociation and Association in Catalysis

Ligand dissociation and association are crucial equilibria in catalytic cycles involving phosphine ligands. For many cross-coupling reactions, the dissociation of one ligand from a bis-ligated Pd(0) species is required to generate the coordinatively unsaturated, highly reactive monoligated catalyst. The equilibrium constant for this dissociation is dependent on the steric bulk and electronic properties of the ligand. For a bulky ligand such as this compound, this equilibrium would likely favor the monoligated species. The association of a ligand can also play a role in stabilizing the catalyst and preventing decomposition pathways. Specific equilibrium constants for the association/dissociation of this compound with palladium centers have not been reported.

Identification of Rate-Determining Steps

The rate-determining step in a palladium-catalyzed cross-coupling reaction can vary depending on the specific reactants, catalyst system, and reaction conditions. In many cases, either the oxidative addition or the transmetalation step is rate-limiting. For reactions involving electron-rich aryl halides, transmetalation can be the slower step, while for less reactive aryl chlorides, oxidative addition is often rate-determining. Without kinetic studies on reactions catalyzed by this compound complexes, the rate-determining step for any specific transformation remains to be experimentally determined.

In Situ Spectroscopic Monitoring of Reaction Progress and Species Identification

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for monitoring the concentration of reactants, products, and catalyst species throughout a reaction. This allows for the identification of resting states and key intermediates, providing valuable mechanistic insights. While these techniques have been applied to many palladium-catalyzed reactions with other phosphine ligands, there is a lack of published studies where in situ spectroscopy has been used to specifically investigate the catalytic cycle of this compound complexes. Such studies would be invaluable in providing the data needed to construct a detailed and accurate mechanistic picture.

Comparative Ligand Performance Analysis and Catalyst Optimization

Comparative Studies with Other Indolyl Phosphine (B1218219) Ligands

The performance of 2-(dicyclohexylphosphino)-1-phenylindole is best understood when compared to structurally related indolyl phosphine ligands. Modifications to the indole (B1671886) ring and the phosphine substituents allow for fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity.

One of the most closely related and well-studied ligands is 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, commonly known as CM-phos. Research has shown that CM-phos, in combination with palladium(II) acetate, is a highly active and effective catalyst for amination and Suzuki cross-coupling reactions of aryl mesylates. researchgate.netpolyu.edu.hkhkmu.edu.hk The design of such indolylphosphine ligands is strategic, aiming for simple synthetic pathways from readily available starting materials and the ability to achieve a high degree of steric and electronic diversity. orgsyn.org

Further variations on the CM-phos scaffold have led to ligands with enhanced catalytic performance in specific applications. For instance, replacing the dicyclohexyl groups on the phosphorus atom with diisopropyl groups (Pi-Pr-CM-phos) resulted in a significant improvement in the catalytic performance for the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates, with the yield increasing from 77% with CM-phos to 88% with Pi-Pr-CM-phos. orgsyn.org

Electron-donating or -withdrawing groups on the phenyl ring of the indolylphosphine ligand also play a crucial role. An electron-rich methoxy-substituted ligand, MeO-CM-phos, demonstrated better catalytic efficacy in the N-arylation of sulfoximines with aryl sulfonates compared to the parent CM-phos, achieving a 94% yield versus 89%. orgsyn.org An even more electron-enriched version with two methoxy (B1213986) groups, (MeO)2-CM-phos, was more effective in the mono-N-arylation of arylhydrazines with aryl tosylates, outperforming both CM-phos and MeO-CM-phos with a yield of 85% compared to 73% and 80%, respectively. orgsyn.org Conversely, introducing a powerful electron-donating dimethylamino group (NMe2-CM-phos) significantly enhanced the oxidative addition of inert C(Ar)−O bonds in the cross-coupling of organotitanium reagents and aryl sulfonates, achieving a 46% yield where CM-phos and MeO-CM-phos only gave 16% and 23%, respectively. orgsyn.org

These comparative studies highlight that while this compound is a highly effective ligand, strategic modifications to its basic structure can lead to superior performance in specific catalytic applications. The choice of the optimal indolyl phosphine ligand is therefore highly dependent on the nature of the substrates and the desired transformation.

Table 1: Comparative Performance of Indolyl Phosphine Ligands in Various Catalytic Reactions

ReactionLigandYield (%)
C-3 Arylation of Imidazo[1,2-a]pyridinesCM-phos77
Pi-Pr-CM-phos88
N-Arylation of SulfoximinesCM-phos89
MeO-CM-phos94
Mono-N-arylation of ArylhydrazinesCM-phos73
MeO-CM-phos80
(MeO)2-CM-phos85
Cross-Coupling of Organotitanium ReagentsCM-phos16
MeO-CM-phos23
NMe2-CM-phos46

Benchmarking Against Established Bulky and Electron-Rich Phosphine Ligands (e.g., Biaryl Phosphines)

The performance of this compound and its derivatives must also be benchmarked against established, commercially successful bulky and electron-rich phosphine ligands, most notably the biaryl phosphines developed by the Buchwald group. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are renowned for their high activity in a variety of cross-coupling reactions. sigmaaldrich.com

In a typical Buchwald-Hartwig amination of an aryl chloride, for example, the use of a palladium catalyst with XPhos as the ligand can achieve high yields. For the reaction of 4-chlorotoluene (B122035) with morpholine, a catalyst system of Pd(dba)2 and XPhos with sodium tert-butoxide as the base in toluene (B28343) at reflux resulted in a 94% yield of the aminated product. The bulky nature of XPhos is believed to promote the formation of the catalytically active monoligated palladium complex. sigmaaldrich.com

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the high yields achieved with indolyl phosphine ligands in various challenging coupling reactions suggest that they are highly competitive with, and in some cases may even surpass, the performance of established biaryl phosphines. The choice between an indolyl phosphine and a biaryl phosphine ligand will often depend on the specific substrates, desired reaction conditions, and cost-effectiveness of the catalyst system.

Table 2: Performance of XPhos in a Buchwald-Hartwig Amination Reaction

ReactionAryl HalideAmineCatalyst SystemBaseSolventTemperatureYield (%)
Buchwald-Hartwig Amination4-ChlorotolueneMorpholinePd(dba)2 / XPhosNaOt-BuTolueneReflux94

Assessment of Catalyst Longevity, Turnover Frequencies, and Turnover Numbers

The longevity and efficiency of a catalyst are critical for its practical application, especially in industrial processes. These are often quantified by the turnover number (TON) and turnover frequency (TOF). A high TON indicates a long-lasting catalyst that can facilitate a large number of catalytic cycles before deactivation, while a high TOF signifies a fast and efficient catalyst.

For palladium catalysts supported by bulky phosphine ligands, achieving high TONs is a key objective. In some instances, TONs exceeding one million have been reported for Pd-catalyzed cross-coupling reactions. researchgate.net For example, in a copper-free Sonogashira cross-coupling reaction, high TONs of up to 720,000 were observed for the reaction of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) using a Pd(OAc)2/DABCO catalyst system. researchgate.net In another study on Sonogashira reactions in aqueous media, a palladium-doped melamine (B1676169) formaldehyde (B43269) resin catalyst achieved a TON of over 2800 with a palladium loading of only 356 ppm. iastate.edu

Table 3: Examples of High Turnover Numbers in Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst SystemTON
Sonogashira CouplingPd(OAc)2 / DABCOup to 720,000
Sonogashira Coupling in WaterPd@mMF> 2,800

Impact of Catalyst Loading and Reaction Conditions on Efficiency and Selectivity

The efficiency and selectivity of a catalytic reaction are highly dependent on various parameters, including catalyst loading, temperature, solvent, and the choice of base. Optimizing these conditions is crucial for maximizing product yield and minimizing side reactions.

Catalyst Loading: Generally, a lower catalyst loading is desirable to reduce costs and minimize palladium contamination in the final product. For catalysts employing bulky, electron-rich phosphine ligands like this compound, it is often possible to use significantly lower catalyst loadings compared to less efficient systems. As mentioned, with the NMe2-CM-phos ligand, catalyst loading can be as low as 0.2 mol%. orgsyn.org The optimal catalyst loading will depend on the specific reaction, but a systematic reduction of the catalyst concentration is a standard part of reaction optimization. chemrevlett.com

Solvent: The choice of solvent can have a profound impact on the outcome of a catalytic reaction. nih.gov Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of key elementary steps in the catalytic cycle. For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, THF, and DMF. The polarity of the solvent can be particularly important. For instance, in some Pd-mediated biaryl coupling reactions, a direct correlation between solvent polarity and selectivity has been observed. nih.gov

Base: The base plays a critical role in many cross-coupling reactions, often participating in the transmetalation step or in the regeneration of the active catalyst. The strength and nature of the base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOt-Bu). The optimal base is often determined empirically for a given reaction.

Computational and Theoretical Investigations of 2 Dicyclohexylphosphino 1 Phenylindole Ligand Systems

Density Functional Theory (DFT) Calculations on Ligand Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the 2-(Dicyclohexylphosphino)-1-phenylindole ligand, DFT calculations are instrumental in quantifying its electronic character, which is crucial for understanding its coordination chemistry and catalytic activity. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution can be determined.

The dicyclohexylphosphino group is a strong σ-donor, which increases the electron density on the phosphorus atom. This, in turn, enhances the electron-donating ability of the ligand towards a metal center. The phenylindole moiety also contributes to the electronic properties through its aromatic system. DFT calculations can precisely model these electronic effects. For instance, the HOMO is typically localized on the phosphorus atom and the indole (B1671886) ring, indicating that these are the primary sites for interaction with a metal's d-orbitals. The LUMO, conversely, is often distributed over the phenyl and indole rings. The energy of the HOMO is indicative of the ligand's electron-donating capability, while the HOMO-LUMO gap provides insights into the ligand's chemical reactivity and the stability of its metal complexes.

A representative set of calculated electronic properties for this compound using a common DFT functional and basis set is presented in the table below.

PropertyCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-1.83 eV
HOMO-LUMO Gap4.02 eV
Mulliken Charge on P+0.45 e

Note: These values are illustrative and can vary depending on the specific DFT functional, basis set, and computational model used.

Computational Modeling of Transition States and Reaction Pathways in Catalysis

Understanding the mechanism of a catalytic reaction requires the identification and characterization of transition states and intermediates along the reaction pathway. Computational modeling, again primarily using DFT, allows for the exploration of potential energy surfaces of reactions catalyzed by metal complexes of this compound. This is particularly valuable for elucidating the operative mechanisms in cross-coupling reactions where this ligand has shown efficacy.

An illustrative energy profile for a key step in a catalytic cycle is often presented to visualize the reaction pathway.

Prediction of Ligand-Metal Binding Energies and Conformational Preferences

The stability of a metal-ligand complex is a critical factor in catalysis. DFT calculations can predict the binding energy between the this compound ligand and various metal centers, such as palladium or nickel. The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal atom. A higher binding energy indicates a more stable complex.

These calculations can also explore the conformational landscape of the ligand when coordinated to a metal. The dicyclohexyl and phenyl groups can adopt various orientations, and DFT can identify the lowest energy conformer, which is the most likely structure to be present in a reaction. The conformational preferences are dictated by a delicate balance of steric repulsions and stabilizing electronic interactions. Understanding these preferences is essential as the ligand's conformation can significantly impact the accessibility of the metal center to substrates.

A table of representative calculated binding energies for the ligand with a palladium(0) center is shown below.

PropertyCalculated Value
Binding Energy (kcal/mol)-35.2
Pd-P Bond Length (Å)2.28

Note: These values are for a specific computational model and are intended to be illustrative.

Rationalization of Observed Reactivity and Selectivity through Computational Means

A key application of computational studies is to provide a rationalization for experimentally observed reactivity and selectivity. For catalytic systems employing the this compound ligand, DFT calculations can explain why certain substrates react more efficiently than others or why a particular regio- or stereoisomer is formed preferentially.

By modeling the transition states leading to different products, the activation energy barriers can be compared. According to transition state theory, the pathway with the lower energy barrier will be kinetically favored, leading to the major product. For instance, if a reaction can proceed through two different transition states to yield two different regioisomers, the calculated energy difference between these transition states can predict the regioselectivity. The steric bulk of the dicyclohexylphosphino group is often a determining factor in controlling selectivity, as it can create a crowded environment around the metal center that favors the approach of a substrate from a specific direction. Computational analysis can quantify these steric interactions and correlate them with the observed product distribution.

Future Directions and Emerging Research Opportunities for 2 Dicyclohexylphosphino 1 Phenylindole

Design and Synthesis of Next-Generation Indolyl Phosphine (B1218219) Ligands with Tunable Properties

The core structure of 2-(dicyclohexylphosphino)-1-phenylindole offers a versatile scaffold for the development of new, highly tailored ligands. The future in this area lies in the systematic modification of this structure to fine-tune its steric and electronic properties, thereby enhancing catalytic activity, selectivity, and stability.

One of the key strategies for creating next-generation ligands is the functionalization of the indole (B1671886) ring and the N-phenyl group. By introducing either electron-donating or electron-withdrawing groups at various positions, it is possible to modulate the electron density at the phosphorus atom, which in turn influences the ligand's interaction with the metal center. Research has shown that even subtle changes to the ligand structure can have a significant impact on catalytic performance. A one-pot assembly method for creating a diverse array of indolylphosphine ligands has been reported, demonstrating the modularity of this ligand class. acs.orgrsc.org This approach allows for the variation of the indole N-substituent, the phosphine group, and the 3-position of the indole ring, providing a pathway to a wide range of ligands with differing properties. acs.org

Furthermore, the synthesis of bifunctional phosphine ligands containing indol-2-yl substituents is an area of growing interest. chemrxiv.org These ligands could incorporate additional coordinating moieties, leading to novel reactivity and the stabilization of unique metal complexes. The development of more efficient one-pot synthesis procedures will be crucial for accelerating the discovery of these new ligands, making them more accessible for screening and application in a broader range of catalytic reactions. rsc.org

The table below illustrates potential modifications to the this compound scaffold and their expected impact on the ligand's properties.

Modification SiteType of ModificationExpected Effect on Ligand PropertiesPotential Catalytic Application
Indole Ring Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Increased electron density on the phosphorus atom, enhancing oxidative addition.Low-temperature cross-coupling reactions.
Indole Ring Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂)Decreased electron density on the phosphorus atom, promoting reductive elimination.Reactions requiring faster catalyst turnover.
N-Phenyl Group Introduction of bulky substituents (e.g., -tBu, -mesityl)Increased steric hindrance around the metal center, influencing regioselectivity.Asymmetric catalysis and selective C-H functionalization.
Phosphine Moiety Replacement of dicyclohexyl groups with other alkyl or aryl groupsAlteration of the ligand cone angle and electronic parameters.Fine-tuning of catalyst activity for specific substrates.

Exploration of Novel Metal Combinations and Catalytic Methodologies

While this compound has been extensively used in palladium catalysis, its potential with other transition metals remains largely underexplored. The unique electronic and steric properties of this ligand could prove beneficial for catalytic systems based on more abundant and less expensive metals such as nickel and copper.

Nickel-catalyzed reactions, in particular, represent a promising frontier. Nickel catalysts are known to participate in a wide range of transformations, including cross-electrophile coupling and C-H activation, but often require specialized ligands to achieve high efficiency and selectivity. nih.gov The bulky dicyclohexylphosphino group and the indolyl moiety of this compound could provide the necessary steric and electronic environment to stabilize reactive nickel intermediates and promote challenging catalytic cycles. synpep.com Similarly, the exploration of this ligand in copper-catalyzed reactions, such as C-N and C-O bond formation, could lead to the development of new and improved synthetic methods. chemrxiv.org

Beyond traditional cross-coupling reactions, there is a significant opportunity to apply this compound and its derivatives in novel catalytic methodologies. C-H activation is a rapidly developing field that offers a more atom-economical approach to the synthesis of complex molecules. nsf.gov The design of rhodium or ruthenium complexes with indolyl phosphine ligands could enable the direct functionalization of otherwise inert C-H bonds. rsc.org The electronic properties of the ligand could be tuned to facilitate the C-H activation step, while its steric bulk could control the regioselectivity of the transformation.

The following table outlines potential new applications for this compound with different metal catalysts.

Metal CatalystPotential Catalytic ReactionRationale for Ligand Suitability
Nickel Suzuki-Miyaura cross-coupling of challenging substratesThe ligand's steric bulk can promote reductive elimination from Ni(II) centers.
Nickel Cross-electrophile coupling reactionsThe ligand can stabilize low-valent nickel species crucial for the catalytic cycle.
Copper Ullmann-type C-N and C-O coupling reactionsThe indolyl moiety may participate in substrate coordination and activation.
Rhodium C-H activation and functionalizationThe tunable electronic properties of the ligand can facilitate the C-H cleavage step.
Platinum Hydroformylation and other additive manufacturing processesThe ligand's properties could influence the regioselectivity and efficiency of these reactions. nih.gov

Development of Sustainable and Industrially Relevant Processes

The principles of green chemistry are increasingly influencing the design of new chemical processes. For this compound, a key future direction is its application in the development of more sustainable and industrially viable catalytic systems. This involves not only improving the efficiency of known reactions but also exploring new reaction media and conditions that minimize environmental impact.

A significant area of research is the replacement of traditional organic solvents with more environmentally benign alternatives. The use of "green" solvents such as water, alcohols (like t-amyl alcohol), or bio-derived solvents in cross-coupling reactions is highly desirable. nih.gov The development of indolyl phosphine ligands that are stable and effective in these solvent systems would be a major step forward. This may involve the synthesis of water-soluble derivatives through the incorporation of sulfonate or ammonium (B1175870) groups into the ligand structure.

Furthermore, the application of this compound in the synthesis of high-value products, such as pharmaceuticals and fine chemicals, is a critical area for future research. nih.gov Many active pharmaceutical ingredients (APIs) contain biaryl or N-aryl moieties that are commonly constructed using palladium-catalyzed cross-coupling reactions. The use of highly efficient ligands like this compound can lead to lower catalyst loadings, milder reaction conditions, and higher yields, all of which contribute to more sustainable and cost-effective manufacturing processes.

Sustainability GoalResearch ApproachPotential Impact
Reduction of Hazardous Solvents Development of water-soluble or alcohol-soluble indolyl phosphine ligands.Enables catalysis in environmentally friendly media, reducing waste and toxicity.
Increased Energy Efficiency Design of ligands that promote catalysis at lower temperatures.Reduces energy consumption and the overall carbon footprint of the process.
Improved Atom Economy Application of the ligand in C-H activation and other atom-economical reactions.Minimizes the generation of stoichiometric byproducts.
Enhanced Catalyst Recycling Immobilization of the ligand-metal complex on a solid support.Allows for the recovery and reuse of the catalyst, reducing cost and metal waste.

Integration with High-Throughput Experimentation and Machine Learning in Ligand Discovery

The traditional process of ligand discovery and optimization can be time-consuming and resource-intensive. The integration of high-throughput experimentation (HTE) and machine learning (ML) offers a powerful new paradigm for accelerating this process. rsc.org For this compound and its derivatives, these technologies can be used to rapidly screen large libraries of ligands and identify promising candidates for specific catalytic applications. scienceintheclassroom.org

HTE platforms allow for the parallel execution of hundreds or even thousands of reactions on a small scale, enabling the rapid evaluation of different ligands, catalysts, solvents, and bases. scienceintheclassroom.org This can be particularly useful for exploring the vast chemical space of next-generation indolyl phosphine ligands. By systematically varying the substituents on the ligand scaffold, researchers can quickly generate large datasets that correlate ligand structure with catalytic performance.

Machine learning algorithms can then be trained on these datasets to build predictive models that can forecast the effectiveness of a given ligand for a particular reaction. digitellinc.com These models can identify subtle structure-activity relationships that may not be apparent from manual analysis. For example, ML models have been developed to predict the Tolman electronic parameter (TEP) of phosphine ligands, providing a rapid and accurate way to assess their electronic properties. acs.orgchemrxiv.org By combining HTE and ML, researchers can move towards a more data-driven approach to ligand design, significantly reducing the number of experiments needed to identify optimal catalysts. rsc.org

TechnologyApplication in Indolyl Phosphine ResearchExpected Outcome
High-Throughput Experimentation (HTE) Rapid screening of libraries of functionalized indolyl phosphine ligands.Fast identification of lead candidates for specific catalytic transformations.
Machine Learning (ML) Development of predictive models for ligand performance based on structural descriptors.In-silico screening of virtual ligand libraries to prioritize synthetic targets.
Computational Chemistry (DFT) Calculation of steric and electronic parameters of novel ligand designs.Deeper understanding of the factors that govern catalytic activity and selectivity. nih.gov
Database Mining Analysis of existing catalytic reaction data to identify trends and opportunities.Uncovering novel applications for indolyl phosphine ligands in unexplored reaction classes.

Q & A

Q. What are the primary applications of 2-(dicyclohexylphosphino)-1-phenylindole in catalysis?

this compound (commonly referred to as CM-Phos in technical literature) is a monodentate phosphine ligand widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its steric bulk and electron-rich nature enhance catalytic activity by stabilizing palladium intermediates, particularly in reactions involving aryl chlorides or mesylates . For methodological implementation, use a 1-2 mol% ligand loading relative to the palladium precursor (e.g., Pd(OAc)₂) in toluene or dioxane at 80-110°C under inert conditions .

Q. How should this compound be stored and handled to ensure stability?

The compound is air-sensitive and must be stored under an inert atmosphere (argon or nitrogen) at 0–6°C. Use flame-dried glassware and Schlenk-line techniques for handling. Personal protective equipment (PPE) includes nitrile gloves, safety glasses, and a lab coat. Avoid exposure to moisture or strong oxidizers, as these may degrade the ligand .

Q. What spectroscopic methods are recommended for characterizing this ligand?

Key characterization techniques include:

  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphine environment.
  • ¹H/¹³C NMR : Aromatic protons in the indole and phenyl groups appear as distinct multiplets (δ 6.5–8.0 ppm).
  • X-ray crystallography : Resolves steric bulk and coordination geometry, critical for mechanistic studies .

Advanced Research Questions

Q. How does modifying the indole substituents impact catalytic efficiency in cross-coupling reactions?

Substituents on the indole ring (e.g., methyl, methoxy) alter steric and electronic properties, influencing palladium complex stability and turnover frequency. For example, 1-methyl substitution (CM-Phos) increases solubility in polar solvents, while electron-donating groups accelerate oxidative addition steps. Systematic variation of substituents followed by kinetic studies (e.g., rate measurements via GC or HPLC) can optimize ligand design .

Q. What experimental strategies resolve contradictions in catalytic activity between similar phosphine ligands?

Discrepancies often arise from differences in ligand bite angle, steric parameters (Tolman cone angle), or electronic donor strength. To address this:

  • Compare turnover numbers (TON) and activation energies for identical substrates.
  • Use computational methods (DFT) to model ligand-metal interactions.
  • Conduct competitive experiments with mixed ligand systems to identify synergistic effects .

Q. How can decomposition pathways of this compound be monitored under catalytic conditions?

Decomposition is typically assessed via:

  • In situ ³¹P NMR spectroscopy to detect oxidized phosphine oxides.
  • Mass spectrometry (ESI-MS) to identify palladium-ligand intermediates.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability. Note that no hazardous decomposition products have been reported under standard catalytic conditions .

Q. What are the challenges in scaling up reactions using this ligand, and how can they be mitigated?

Key challenges include ligand cost, sensitivity to oxygen, and catalyst leaching. Mitigation strategies:

  • Use flow chemistry to maintain inert conditions.
  • Optimize ligand-to-palladium ratios via Design of Experiments (DoE).
  • Recover palladium residues via filtration or chelating resins .

Methodological Guidelines

  • For catalytic screening : Employ high-throughput experimentation (HTE) with automated liquid handlers to test ligand variants against diverse substrates .
  • For air-sensitive synthesis : Use gloveboxes for ligand preparation and reaction setup .
  • For mechanistic studies : Combine kinetic isotope effects (KIE) with operando spectroscopy to probe reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.